3-[(4-chlorophenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide
Description
3-[(4-chlorophenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide is an organic compound that features a chlorophenyl group, a naphthyl group, and a propanamide backbone
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-naphthalen-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNOS/c20-15-8-10-16(11-9-15)23-13-12-19(22)21-18-7-3-5-14-4-1-2-6-17(14)18/h1-11H,12-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGLLEXRAIXQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide typically involves the following steps:
Formation of the Chlorophenyl Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the 4-chlorophenyl sulfanyl intermediate.
Amidation Reaction: The intermediate is then reacted with naphthalen-1-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-chlorophenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)sulfanyl-N-(1,3,4-thiadiazol-2-yl)propanamide
- N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
Uniqueness
3-[(4-chlorophenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide is unique due to the presence of both the naphthyl and chlorophenyl sulfanyl groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities.
Biological Activity
3-[(4-chlorophenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H16ClNOS, with a molecular weight of approximately 341.85 g/mol. The compound features a chlorophenyl sulfanyl group and a naphthalene moiety , which contribute to its chemical reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The functional groups present in its structure facilitate binding through:
- Hydrogen bonding
- Hydrophobic interactions
These interactions can lead to various pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. The exact mechanism may vary depending on the target and context of use.
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit significant biological activities. Here are some notable pharmacological effects associated with this compound:
Case Studies and Experimental Data
- Binding Affinity Studies : Molecular docking studies have demonstrated that this compound binds effectively to various biological targets. These studies utilize techniques such as kinetic assays to evaluate binding affinities.
- In Vitro Studies : In vitro assays have shown that the compound can modulate enzyme activity in cellular models, indicating potential therapeutic applications in diseases related to those enzymes .
- Comparative Analysis : When compared with structurally similar compounds, this compound exhibits distinct biological activity profiles due to its unique combination of functional groups.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 3-[(4-chlorophenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of arylthio-propanamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, similar compounds (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) are synthesized via amidation of substituted anilines with chloroacetyl chloride, followed by thiol substitution . Optimization can be achieved using Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and solvent polarity. Evidence from copolymerization studies (e.g., P(CMDA-DMDAAC)s) highlights the importance of controlled monomer ratios and initiators (e.g., ammonium persulfate) for reproducible yields . Purification via column chromatography or recrystallization is recommended to isolate the pure product.
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer: X-ray crystallography is the gold standard for structural confirmation, as demonstrated for analogous amides (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) . Complementary techniques include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.
- FT-IR to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. How can researchers address solubility challenges during in vitro assays?
Methodological Answer: Solubility can be enhanced using co-solvents (e.g., DMSO or ethanol) or surfactants. Structural analogs with sulfonamide or methoxy groups (e.g., 3-chloro-N-(4-sulfamoylphenyl)propanamide) show improved aqueous solubility due to polar substituents . Pre-formulation studies using dynamic light scattering (DLS) or phase solubility analysis are recommended to identify optimal solvent systems.
Advanced Research Questions
Q. What mechanistic insights exist regarding the role of the sulfanyl group in modulating biological activity?
Methodological Answer: The sulfanyl group’s electron-withdrawing properties and steric bulk can influence binding affinity. For example, sulfonate-containing analogs (e.g., S-2-((S)-3-(4-chlorophenyl)-N′-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate)) exhibit enhanced enzyme inhibition due to improved electrophilicity at the active site . Computational docking (e.g., AutoDock Vina) paired with Hammett σ constants can predict substituent effects on reactivity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. A systematic approach includes:
Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic systems?
Methodological Answer: Density Functional Theory (DFT) calculations can map reaction pathways and transition states. For example, studies on octahydro-naphthalenone derivatives used DFT to analyze conjugation effects of dimethylamino groups . Molecular dynamics (MD) simulations further elucidate solvent interactions and stability under physiological conditions.
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
Methodological Answer: SAR studies require iterative synthesis and testing. Key steps include:
- Bioisosteric replacement (e.g., substituting sulfanyl with sulfonyl or amino groups) .
- Fragment-based design to identify pharmacophores, guided by crystallographic data .
- Multivariate analysis (e.g., PCA or PLS regression) to correlate substituent properties (logP, molar refractivity) with activity .
Methodological and Data Integrity Questions
Q. What advanced analytical techniques are recommended for detecting trace impurities in synthesized batches?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV/Vis or MS detection is ideal for impurity profiling. For example, LC-MS protocols used in sulfonamide studies achieved ppm-level sensitivity . Differential scanning calorimetry (DSC) can further identify polymorphic impurities .
Q. How should researchers design stability studies to assess degradation under storage conditions?
Methodological Answer: Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis is standard. For sulfanyl-containing compounds, inert atmosphere storage (N₂ or Ar) is critical to prevent oxidation. Evidence from reagent catalogs suggests desiccated storage at 4°C for similar naphthalene derivatives .
Q. What strategies mitigate challenges in formulating this compound for bioavailability studies?
Methodological Answer: Nanoformulation (e.g., liposomes or micelles) can enhance bioavailability. For hydrophobic analogs, studies on octahydro-naphthalenone derivatives demonstrated improved solubility via cyclodextrin inclusion complexes . In vivo pharmacokinetic assays should include bile salt solubilizers for oral administration.
Ethical and Regulatory Considerations
Q. What preclinical toxicity assessments are essential before advancing this compound to in vivo studies?
Methodological Answer: Follow OECD guidelines for acute toxicity (e.g., LD50 in rodents) and genotoxicity (Ames test). Metabolite profiling (e.g., cytochrome P450 assays) is critical, as sulfanyl groups may form reactive intermediates . Institutional Animal Care and Use Committee (IACUC) protocols must be adhered to, as outlined in NIH-funded studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
